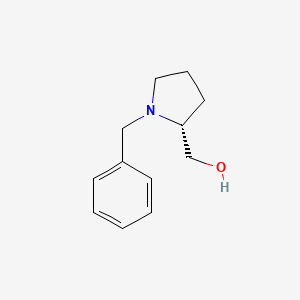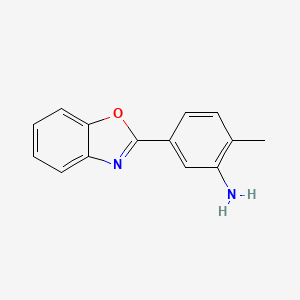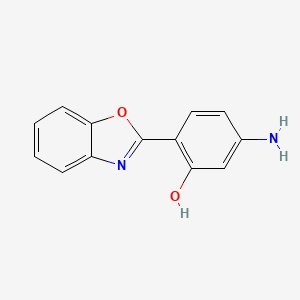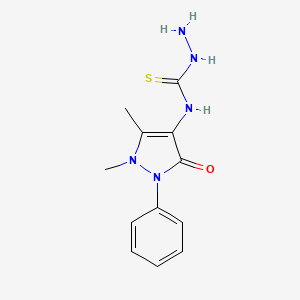![molecular formula C9H6BrClN2O B1269654 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 442531-33-1](/img/structure/B1269654.png)
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound with the molecular formula C9H6BrClN2O and a molecular weight of 273.51 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring fused with a pyridine ring . The molecule contains a bromine atom and a chloromethyl group attached to the pyrimidine ring .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a predicted melting point of approximately 150.40°C and a predicted boiling point of approximately 322.8°C at 760 mmHg . The compound has a predicted density of approximately 1.8 g/cm3 and a predicted refractive index of n20D 1.69 .Scientific Research Applications
Chemical Synthesis and Reactions
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has been a subject of interest in the field of chemical synthesis. Szabo, Crozet, and Vanelle (2008) explored its reactions under SRN1 conditions with various nucleophiles, marking the first time such reactions were reported in the 4H-pyrido[1,2-a]pyrimidin-4-one series (Szabo, Crozet, & Vanelle, 2008).
Synthesis of Halogenated Derivatives
Molnár et al. (2009) conducted research on the synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones through thermal cyclization and decarboxylation, highlighting the chemical versatility of this compound (Molnár et al., 2009).
Antimicrobial Activity
Ferrarini et al. (1995) synthesized various 4H-pyrido[1,2-a]pyrimidin-4-ones, including derivatives of this compound, to investigate their antimicrobial properties. However, they found that these compounds lacked antimicrobial activity (Ferrarini, Mori, Armani, & Rossi, 1995).
Crystal Structure Analysis
Anthal et al. (2014) synthesized and analyzed the crystal structure of a related compound, 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, providing insights into the structural characteristics of such compounds (Anthal, Dutt, Satti, Kant, & Gupta, 2014).
Tautomerism and Stereochemistry
Breining et al. (1985) explored the synthesis and stereochemistry of 9-aminotetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating the tautomerism that occurs in these compounds and their derivatives (Breining, Hermecz, Podányi, Meszaros, & Tóth, 1985).
Applications in Biological Studies
Gangjee et al. (1998) synthesized tetrahydropyrido annulated furo[2,3-d]pyrimidines, related to the pyrido[1,2-a]pyrimidin-4-ones, and evaluated their potential as inhibitors of dihydrofolate reductases, indicating potential applications in biological and medicinal chemistry (Gangjee, Elzein, Queener, & McGuire, 1998).
Mechanism of Action
Target of Action
The primary targets of “7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one” are currently unknown. This compound belongs to the class of nitrogen-containing heterocyclic compounds, which are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Mode of Action
Similar nitrogenous heterocycles have been found to exhibit a wide spectrum of biological activity and numerous therapeutic applications in medicine .
Pharmacokinetics
The compound is a solid at room temperature, with a predicted melting point of 150.40° C and a predicted boiling point of 322.8° C at 760 mmHg . Its density is predicted to be 1.8 g/cm^3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
As a nitrogen-containing heterocyclic compound, it may interact with various biological targets and exert diverse effects .
Biochemical Analysis
Biochemical Properties
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to alterations in cellular functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. Additionally, it can affect the expression of genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell growth and division. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained inhibition of cellular processes, but the exact effects depend on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact. At very high doses, the compound can exhibit toxic or adverse effects, such as organ damage or systemic toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to various compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect cellular metabolism. The precise localization of the compound can determine its specific effects on cellular processes .
properties
IUPAC Name |
7-bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-6-1-2-8-12-7(4-11)3-9(14)13(8)5-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKULCEKJGGNDSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354563 | |
| Record name | 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
442531-33-1 | |
| Record name | 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=442531-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1269599.png)